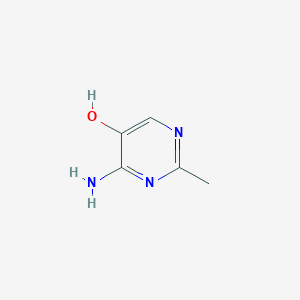

4-Amino-2-methylpyrimidin-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

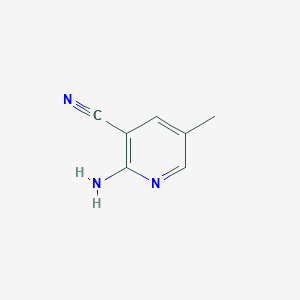

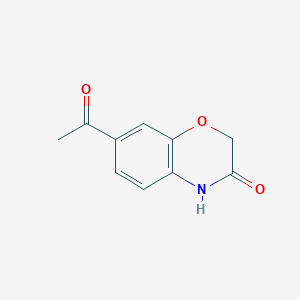

4-Amino-2-methylpyrimidin-5-ol belongs to the pyridine derivatives and is significantly alkaline. Its alcoholic hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions .

Synthesis Analysis

The synthesis of 4-Amino-2-methylpyrimidin-5-ol and its derivatives has been reported in several studies. For instance, a study reported the synthesis of organic nonlinear optical (NLO) single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) by slow solvent evaporation (SSE) method .Molecular Structure Analysis

The molecular structure of 4-Amino-2-methylpyrimidin-5-ol is characterized by a pyrimidine ring with an amino group at the 4th position and a methyl group at the 2nd position . The molecular formula is C6H8N2O and the molecular weight is 124.14 g/mol .Chemical Reactions Analysis

4-Amino-2-methylpyrimidin-5-ol is significantly alkaline and its alcoholic hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions .Physical And Chemical Properties Analysis

4-Amino-2-methylpyrimidin-5-ol is a pyridine derivative that is significantly alkaline . It has a molecular weight of 124.14 g/mol .Wissenschaftliche Forschungsanwendungen

Biochemical Cofactor Synthesis

HMP: is a precursor to thiamine pyrophosphate (TPP) , a vital cofactor in enzymatic reactions. TPP is involved in the decarboxylation of alpha-keto acids and the transketolation process in the pentose phosphate pathway . The synthesis of TPP from HMP is a critical biochemical pathway researched extensively to understand cellular metabolism.

Nutritional Supplementation

Due to its role as a precursor to vitamin B1, HMP is studied for its potential to enhance the nutritional value of food. Research is focused on developing biotechnological methods to increase thiamine content in food sources, which could have significant implications for addressing nutritional deficiencies globally .

Enzyme Function Studies

HMP is used in the study of enzymes such as phosphomethylpyrimidine synthase , which is part of the radical SAM superfamily. Understanding the action of these enzymes can reveal new insights into the synthesis of thiamine and its derivatives, which is essential for cellular function .

Metabolic Engineering

Scientists are exploring ways to engineer metabolic pathways in microorganisms to produce HMP and its derivatives. This research could lead to innovative methods of producing thiamine and related compounds more efficiently and sustainably .

Disease Treatment Research

HMP and its derivatives are being investigated for their potential therapeutic applications. Since thiamine deficiency can lead to diseases like beriberi and Wernicke-Korsakoff syndrome, HMP’s role in thiamine biosynthesis makes it a compound of interest in medical research .

Agricultural Applications

Research into HMP also extends to agriculture, where it could be used to develop crops with higher thiamine content. This could improve the nutritional quality of crops and help prevent deficiencies in livestock and humans alike .

Analytical Chemistry

In analytical chemistry, HMP is used as a standard or reference material in the quantification of thiamine in various biological matrices. This is crucial for ensuring the accuracy of nutritional assessments and research studies .

Biotechnology Production

The biotechnological production of HMP and its esters is an area of active research. By harnessing the capabilities of microorganisms, researchers aim to produce these compounds on a larger scale for use in various industries, including pharmaceuticals and food production .

Zukünftige Richtungen

The design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives, including 4-Amino-2-methylpyrimidin-5-ol, has been a focus of research over the past 20 years. Future directions include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

Wirkmechanismus

Target of Action

The primary targets of 4-Amino-2-methylpyrimidin-5-ol are Thiaminase-2 and Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase . Thiaminase-2 is an enzyme found in Bacillus subtilis, and Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase is found in Salmonella typhimurium . These enzymes play crucial roles in the metabolism of thiamine (vitamin B1) and its derivatives.

Mode of Action

4-Amino-2-methylpyrimidin-5-ol interacts with its targets by catalyzing an amino-pyrimidine hydrolysis reaction at the C5’ of the pyrimidine moiety of thiamine compounds . This reaction is part of a thiamine salvage pathway .

Biochemical Pathways

The compound affects the thiamine salvage pathway, which is involved in the metabolism of thiamine and its derivatives . The downstream effects of this pathway include the production of thiamine pyrophosphate (TPP), a crucial cofactor in various enzymatic reactions .

Result of Action

Its role in the thiamine salvage pathway suggests it may influence the availability of thiamine and its derivatives, which are essential for various cellular functions .

Action Environment

The action, efficacy, and stability of 4-Amino-2-methylpyrimidin-5-ol can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution and availability in different environments . Additionally, its significant alkalinity and the reactivity of its alcoholic hydroxyl group under alkaline conditions can also influence its action .

Eigenschaften

IUPAC Name |

4-amino-2-methylpyrimidin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMWJVUIUZNXCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methylpyrimidin-5-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)